2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
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Overview
Description
2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic compound characterized by its cyclopentane and pyrrole ring structures.
Preparation Methods
The synthesis of 2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through several synthetic routes. One notable method involves an Au(I)-catalyzed tandem reaction, which facilitates the formation of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate. This method yields polysubstituted pyrroles in moderate to good yields . Industrial production methods for this compound are not extensively documented, but the synthetic routes typically involve standard organic synthesis techniques.
Chemical Reactions Analysis
2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly involving halogens or other functional groups, are common.
Cyclization: The compound can undergo cyclization reactions, particularly in the presence of catalysts like Au(I).
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole exerts its effects involves interactions with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various enzymes and receptors.
Comparison with Similar Compounds
2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: Lacks the ethyl group, which may affect its reactivity and applications.
2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-6-7-4-3-5-9(7)10-8/h6,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMZLKDWHYIEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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